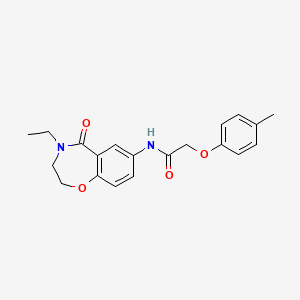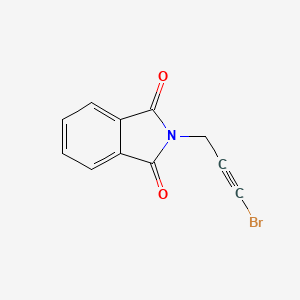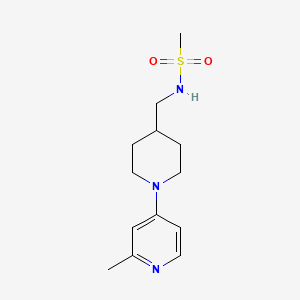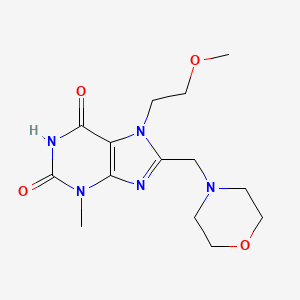
7-(2-Methoxyethyl)-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-Methoxyethyl)-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione is a synthetic purine derivative Purine derivatives are known for their wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Methoxyethyl)-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione typically involves multi-step organic reactions One common method starts with the alkylation of 3-methylxanthine with 2-methoxyethyl bromide under basic conditions to introduce the 2-methoxyethyl group
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can target the purine ring, potentially leading to the formation of dihydropurine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions to deprotonate the nucleophile.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or alcohols, while substitution reactions could introduce various functional groups into the purine ring.
科学研究应用
Chemistry
In chemistry, 7-(2-Methoxyethyl)-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. Purine derivatives are known to inhibit enzymes involved in DNA and RNA synthesis, making them valuable tools in molecular biology research.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development, particularly in the areas of cancer and viral infections.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its stability and reactivity make it a versatile compound for various industrial applications.
作用机制
The mechanism of action of 7-(2-Methoxyethyl)-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA production. This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent.
相似化合物的比较
Similar Compounds
Caffeine: :
属性
IUPAC Name |
7-(2-methoxyethyl)-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O4/c1-17-12-11(13(20)16-14(17)21)19(5-6-22-2)10(15-12)9-18-3-7-23-8-4-18/h3-9H2,1-2H3,(H,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPKQCVDHDARPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCOCC3)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
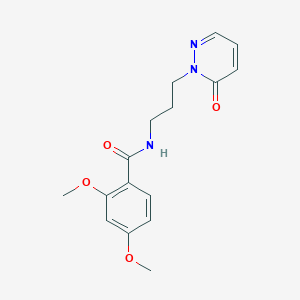

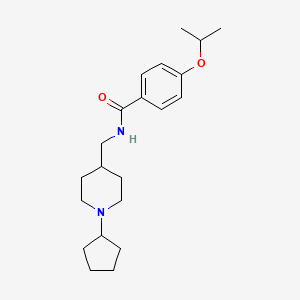
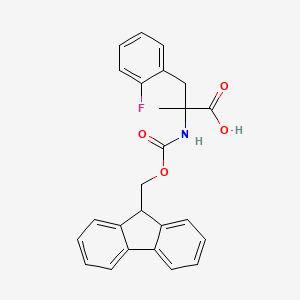
![(Z)-4-acetyl-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2760893.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2760900.png)
![{1-benzyl-2-[(4-chlorobenzyl)sulfinyl]-1H-imidazol-5-yl}methanol](/img/structure/B2760901.png)
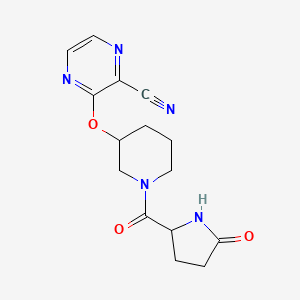
![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-[methyl(methylsulfonyl)amino]acetamide](/img/structure/B2760905.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2760906.png)
